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Compound of Interest

4-(2-
Compound Name:
Bromomethylphenyl)benzonitrile

Cat. No.: B114993

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
compound 4-(2-Bromomethylphenyl)benzonitrile (CAS No. 146534-79-4). It should be noted
that while extensive searches have been conducted, complete, experimentally verified
spectroscopic datasets for this specific compound are not readily available in the public
domain. Therefore, this guide presents predicted data based on the compound's structure and
established principles of spectroscopic analysis, supplemented with data from analogous
compounds.

Compound Information

o Compound Name: 4-(2-Bromomethylphenyl)benzonitrile
e Synonyms: 2'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile
e Molecular Formula: C14H10BrN[1]

e Molecular Weight: 272.14 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2-
Bromomethylphenyl)benzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic Protons

~7.7-7.9 Multiplet 4H
(cyanophenyl group)
Aromatic Protons

~73-7.6 Multiplet 4H (bromomethylphenyl
group)

) -CH2Br (Bromomethyl
~45-4.7 Singlet 2H

group)

Prediction Basis: The aromatic region (7.3-7.9 ppm) is expected to show complex multiplets
due to the coupling of protons on the two phenyl rings. The protons on the benzonitrile ring are
likely to be further downfield due to the electron-withdrawing nature of the nitrile group. The
benzylic protons of the bromomethyl group are expected to appear as a singlet in the range of
4.5-4.7 ppm.

Table 2: Predicted 3C NMR Data
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Chemical Shift (8) ppm Assighment

~ 140 - 145 Quaternary Carbon (C-C bridge)
~135-140 Quaternary Carbon (C-C bridge)
~132-133 Aromatic Carbons (cyanophenyl group)
~128-131 Aromatic Carbons

~125-128 Aromatic Carbons

~118 - 120 Nitrile Carbon (-C=N)

~110- 115 Quaternary Carbon (C-CN)

~30-35 Methylene Carbon (-CH2Br)

Prediction Basis: The chemical shifts are estimated based on typical values for substituted
biphenyl systems. The nitrile carbon is expected around 118-120 ppm, and the carbon attached
to the nitrile group will be in the 110-115 ppm range. The carbon of the bromomethyl group
should appear around 30-35 ppm.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm—?) Functional Group Assignment
~ 3100 - 3000 C-H stretch (Aromatic)

~ 2230 - 2210 C=N stretch (Nitrile)

~ 1600 - 1450 C=C stretch (Aromatic ring)

~ 1250 - 1200 C-H in-plane bending

~ 850 - 750 C-H out-of-plane bending (Aromatic)
~ 700 - 600 C-Br stretch
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Prediction Basis: The most characteristic peak will be the strong, sharp absorption of the nitrile
group around 2230-2210 cm~1. Aromatic C-H and C=C stretching vibrations will also be
prominent. The C-Br stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Assignment

[M]*" (Molecular ion peak with bromine

271/273 _

isotopes)
192 [M - Br]*
165 [M - CH2Br]*

Prediction Basis: The mass spectrum is expected to show a characteristic molecular ion peak
cluster at m/z 271 and 273 in an approximate 1:1 ratio, which is indicative of the presence of a
single bromine atom. Fragmentation would likely involve the loss of the bromine radical (Bre) to
give a fragment at m/z 192, and the loss of the bromomethyl radical (*CH2zBr) to give a
fragment at m/z 165.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.[2] Ensure the solid is fully
dissolved.

e Instrument Setup: The *H and 13C NMR spectra are typically recorded on a 300, 400, or 500
MHz spectrometer.[2]

o Data Acquisition:
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o For 'H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of
scans are acquired to obtain a good signal-to-noise ratio.

o For 3C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans
is usually required due to the lower natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid
sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact
between the sample and the crystal. This is a common and simple method for solid samples.

o Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry
potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent disk
using a hydraulic press.

o Data Acquisition: The ATR accessory or the KBr pellet is placed in the sample compartment
of an FTIR spectrometer. A background spectrum (of the empty ATR crystal or a pure KBr
pellet) is recorded first, followed by the sample spectrum.

» Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

« lonization: A suitable ionization technique is employed. For a compound like this, Electron
lonization (EI) or Electrospray lonization (ESI) are common methods.[2]

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.rsc.org/suppdata/c5/ob/c5ob01738f/c5ob01738f1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01738f/c5ob01738f1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b114993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

+ Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the expected spectroscopic properties of
4-(2-Bromomethylphenyl)benzonitrile. For definitive characterization, experimental
verification of these predicted data is essential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 4-(2-Bromomethylphenyl)benzonitrile | C14H10BrN | CID 15487155 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2.rsc.org [rsc.org]

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 4-(2-
Bromomethylphenyl)benzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b114993#spectroscopic-data-of-4-2-
bromomethylphenyl-benzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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